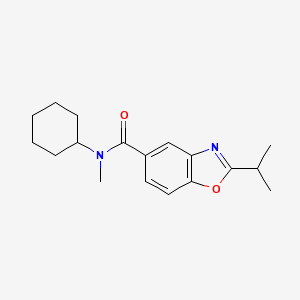![molecular formula C21H22N2O3 B5055714 N-[(8-hydroxyquinolin-7-yl)-(2-methoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B5055714.png)
N-[(8-hydroxyquinolin-7-yl)-(2-methoxyphenyl)methyl]-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(8-hydroxyquinolin-7-yl)-(2-methoxyphenyl)methyl]-2-methylpropanamide is a complex organic compound that features a quinoline moiety, a methoxyphenyl group, and a propanamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(8-hydroxyquinolin-7-yl)-(2-methoxyphenyl)methyl]-2-methylpropanamide typically involves multiple steps, starting with the preparation of the 8-hydroxyquinoline derivative. One common method involves the bromination of 8-hydroxyquinoline using N-bromosuccinimide (NBS) in chloroform, followed by a series of reactions including nitration, reduction, and coupling with the methoxyphenyl group . The final step involves the formation of the propanamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[(8-hydroxyquinolin-7-yl)-(2-methoxyphenyl)methyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Br2, Cl2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the quinoline ring.
Aplicaciones Científicas De Investigación
N-[(8-hydroxyquinolin-7-yl)-(2-methoxyphenyl)methyl]-2-methylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to chelate metal ions.
Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s and cancer.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism by which N-[(8-hydroxyquinolin-7-yl)-(2-methoxyphenyl)methyl]-2-methylpropanamide exerts its effects is primarily through its ability to chelate metal ions. This chelation disrupts metal-dependent biological processes, leading to antimicrobial and anticancer activities. The compound can also interact with specific molecular targets, such as enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-[(8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl]-2-phenyloxyacetamide: Known for its inhibitory activity against metalloproteases.
2-[(8-hydroxyquinolin-7-yl)(phenyl)methylamino]benzoic acid: Targeting botulinum neurotoxins.
Uniqueness
N-[(8-hydroxyquinolin-7-yl)-(2-methoxyphenyl)methyl]-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to chelate metal ions and interact with various molecular targets makes it a versatile compound in scientific research.
Propiedades
IUPAC Name |
N-[(8-hydroxyquinolin-7-yl)-(2-methoxyphenyl)methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-13(2)21(25)23-19(15-8-4-5-9-17(15)26-3)16-11-10-14-7-6-12-22-18(14)20(16)24/h4-13,19,24H,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTAHGUJCBIECB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C1=C(C2=C(C=CC=N2)C=C1)O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5Z)-3-(3-chlorophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5055636.png)
![3-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5055646.png)


![1-{1-[(3-methyl-5-propyl-1-benzofuran-2-yl)carbonyl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B5055666.png)
![1-[5-(4-Bromophenyl)-3-hydroxy-2,4,4-trimethyl-1-oxidoimidazol-1-ium-2-yl]ethanone](/img/structure/B5055674.png)
![N,1-bis[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B5055681.png)
![ETHYL 3-({[(2-CHLOROPHENYL)METHYL]CARBAMOYL}METHYL)-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5055690.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5055704.png)
![4-methoxy-N-{1-[1-(3-methyl-2-butenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5055709.png)
![[bis(4-chlorophenyl)methylideneamino] N-(4-chlorophenyl)carbamate](/img/structure/B5055716.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(4-fluorobenzyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5055730.png)
![ethyl [3-(4-nitrophenyl)-2,5-dioxo-1-pyrrolidinyl]acetate](/img/structure/B5055735.png)
